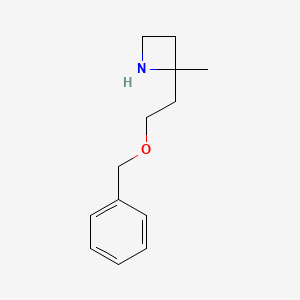![molecular formula C22H19F3N2O2 B2920188 N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400088-58-6](/img/structure/B2920188.png)
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amide group, a pyridine ring, and a trifluoromethyl group . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
While the specific synthesis process for this compound is not available, trifluoromethylpyridines are often synthesized using various methods . One common method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group and the pyridine ring would likely contribute to the compound’s unique physicochemical properties .Aplicaciones Científicas De Investigación
is a molecule of interest in various scientific research fields. Below is a comprehensive analysis of its potential applications across different scientific domains:
Agrochemical Industry
Trifluoromethylpyridines: , a key structural motif in CHEMBL4548803, are widely used in the agrochemical industry. They serve as active ingredients in pesticides, offering protection for crops against pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Development
Compounds with the trifluoromethyl group are integral in pharmaceuticals. They are part of several approved drugs and many candidates undergoing clinical trials. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals .
Organic Synthesis
The compound’s structure suggests its potential use in organic synthesis , particularly in catalysis and the Michael addition of N-heterocycles to chalcones. This could lead to the development of new synthetic protocols for creating bioactive compounds with improved sustainability .
Material Science
The trifluoromethyl group and the pyridine ring present in CHEMBL4548803 can be useful in material science, especially in the development of organic electronics, where these moieties can contribute to the electronic properties of materials .
Veterinary Medicine
Similar to its applications in human medicine, the trifluoromethylpyridine derivatives are also used in veterinary products, enhancing the treatment options available for various animal health issues .
Chemical Research Tools
The compound’s structure makes it a candidate for use as a chemical research tool . It could be involved in studies related to reaction mechanisms, such as Suzuki–Miyaura coupling, which is a widely applied carbon–carbon bond-forming reaction .
Bioactive Compound Synthesis
CHEMBL4548803 could be used in the synthesis of bioactive compounds , particularly those containing nitrogen heterocycles. These compounds are important due to their stability and ability to bind through hydrogen-bonding .
Environmental Chemistry
The compound’s potential for use in environmentally benign reactions makes it an asset in environmental chemistry. It could be part of green chemistry initiatives aiming to reduce the environmental impact of chemical processes .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGIEKXXDGXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

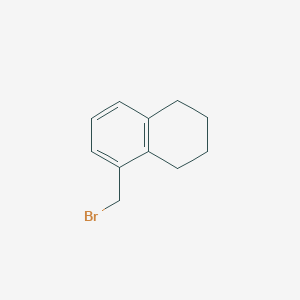
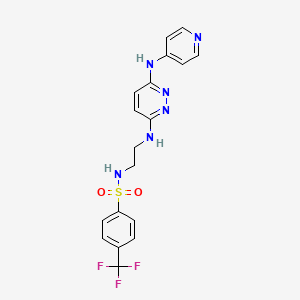
![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)
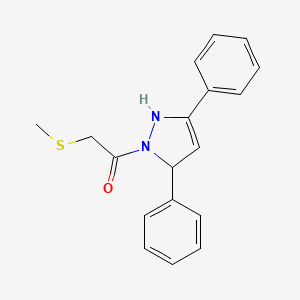
![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)
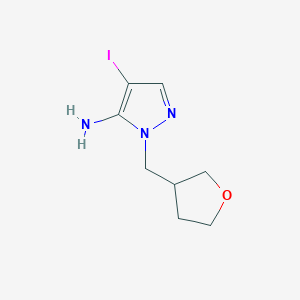

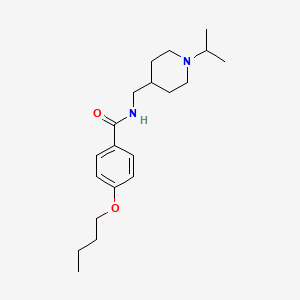
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920120.png)

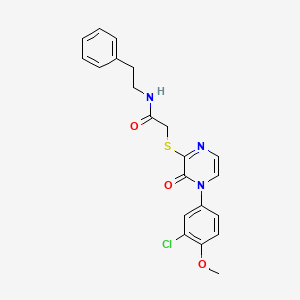
![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)
